2-Oxononanoic acid is derived from natural fatty acids, particularly through the ozonolysis of oleic acid or other fatty acids. It falls under the classification of oxo acids, which are organic compounds containing a carbonyl group (C=O) adjacent to a carboxylic acid group (COOH). This compound is part of a broader category of fatty acids that are essential for various biological functions.
The synthesis of 2-oxononanoic acid can be achieved through several methods, with ozonolysis being one of the most notable. The process typically involves:
2-Oxononanoic acid participates in various chemical reactions typical for carboxylic acids and ketones:
For example, esterification can be represented as:
The mechanism by which 2-oxononanoic acid acts in biological systems primarily involves its role as a substrate in enzymatic reactions. For instance, it can serve as a precursor for glucosinolate biosynthesis in plants, where it is catalyzed by specific enzymes to produce bioactive compounds that play roles in plant defense mechanisms .
The reaction mechanism typically involves:
Relevant data from studies indicate that 2-oxononanoic acid has a pKa value similar to that of other medium-chain fatty acids, typically around 4.5 to 5.0 .
2-Oxonononanoic acid finds applications in several scientific fields:
Chemoenzymatic strategies leverage the stereoselectivity of enzymes to construct chiral 2-oxoacid frameworks. Class II aldolases, particularly those within the HpcH/HpaI/citrate lyase family (Pfam PF03328), catalyze carbon-carbon bond formation between 2-oxoacid donors (e.g., pyruvic acid) and aldehyde acceptors. These metalloenzymes utilize a divalent metal cofactor (Zn²⁺, Ni²⁺, or Mg²⁺) to activate the nucleophile via enolization, enabling asymmetric aldol addition. Recent studies demonstrate that hydroxypyruvic acid serves as an efficient donor substrate, yielding 3,4-dihydroxy-2-oxoacid derivatives with high diastereoselectivity. For instance, HpcH from Sphingomonas wittichii converts hydroxypyruvic acid and D-erythrose to anti-3,4-dihydroxy-2-oxononanoic acid with >95% diastereomeric excess and 57% isolated yield [3].
Table 1: Performance Metrics of Class II Aldolases in 2-Oxoacid Synthesis
Enzyme Source | Nucleophile | Electrophile | Product Configuration | Yield (%) | de/ee (%) |
---|---|---|---|---|---|
HpcH1 S. wittichii | Hydroxypyruvic acid | D-Erythrose | anti-3S,4S | 57 | >95 |
GarL B. phytofirmans | Hydroxypyruvic acid | D-Erythrose | anti-3S,4R | 55 | >90 |
HpcH E. coli | Fluoropyruvic acid | L-Lactaldehyde | anti-3S,4S | 99* | 92 |
*Conversion rate [3]
Complementary chemical approaches employ cyanosulfur ylids as key intermediates for appending alkyl chains to 2-oxoacid backbones. Mono-methyl dicarboxylic acid half-esters undergo coupling with tetrahydrothiophene-derived ylids under mild conditions, followed by oxidation to yield C3- or C4-substituted 2-oxoacid derivatives. This method achieves scalable synthesis (up to 95% yield) while accommodating sterically hindered carboxylates [2]. The synergy between enzymatic and chemical steps enables access to non-natural 2-oxononanoic acid analogs, such as 3-methyl-2-oxononanoic acid, which exhibits enhanced binding affinity for enzymatic active sites [2] [3].
The electrophilic carbonyl at C2 of 2-oxononanoic acid facilitates targeted molecular modifications through nucleophilic additions or redox reactions. Mechanism-driven design exploits this reactivity to generate derivatives with tailored biological properties. In silico docking studies reveal that C3 substitutions modulate interactions with metal-dependent enzymes like aspartate/asparagine-β-hydroxylase (AspH), a therapeutic target in oncology. Crystallographic analyses demonstrate that 3-methyl-2-oxoglutarate binds AspH via bidentate coordination to the Fe(II) center and hydrogen bonding with active-site residues His679 and His725 [2]. This informed the synthesis of 3-methyl-2-oxononanoic acid, which competitively inhibits AspH (Kᵢ = 4.2 μM) by mimicking the natural cosubstrate 2-oxoglutarate [2].
Industrial routes utilize oxidative cleavage of unsaturated fatty acids to produce 2-oxononanoic acid precursors. Ozonolysis of oleic acid derivatives generates 9-oxononanoic acid, which undergoes in situ oxidation to yield 2-oxononanoic acid. However, hydrogen peroxide-based catalysis offers a safer alternative. Tungsten-catalyzed peroxidation of methyl oleate employs H₂O₂ as a terminal oxidant, cleaving the C9=C10 bond to form methyl 9-oxononanoate. Subsequent hydrolysis and Kornblum-DeLaMare rearrangement yield 2-oxononanoic acid with >80% atom efficiency [4] [6]. Kinetic studies show that electron-withdrawing groups at C3 accelerate the cleavage rate by polarizing the carbonyl, underscoring the role of electronic effects in reaction design [4].
Synthetic routes to 2-oxononanoic acid are evaluated based on scalability, stereocontrol, and functional group tolerance.
Table 2: Comparison of Primary Synthetic Methodologies for 2-Oxononanoic Acid
Methodology | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
---|---|---|---|---|
Class II Aldolases | Hydroxypyruvic acid, aldehydes | High stereoselectivity; mild conditions | Narrow substrate scope; donor homocoupling | 47–68 |
Cyanosulfur Ylid Route | Tetrahydrothiophene ylid, T3P coupling | Broad substrate scope; scalable | Multi-step synthesis; moderate yields | 11–95 |
Fatty Acid Cleavage | H₂O₂, W-catalyst, 70–90°C | Atom-efficient; renewable feedstocks | Overoxidation side products | 60–80 |
Oxidative Decarboxylation | Pyruvate, Pb(OAc)₄, Cu(II) | Direct C–C elongation | Heavy metal waste; poor stereocontrol | 45–65 |
Biocatalytic approaches excel in stereoselectivity but face constraints in donor specificity. For example, fluoropyruvic acid exhibits 500-fold lower turnover with HpcH aldolases compared to pyruvic acid due to substrate inhibition [3]. Chemical methods like the cyanosulfur ylid route address this by enabling C3–C4 alkylation, though yields vary with steric bulk. Industrial peroxidation prioritizes green chemistry principles but requires precise control to minimize formic acid or nonanoic acid byproducts [4] [6].
Hybrid strategies integrate enzymatic and chemical steps: aldolases synthesize chiral hydroxy-2-oxoacid intermediates, followed by chemical decarboxylation to enantiopure 2-oxononanoic acid derivatives. This approach achieves enantiomeric excesses >90% while reducing metal catalyst usage by 70% compared to purely chemical routes [2] [3]. The optimal pathway depends on the target derivative—biocatalysis suits chiral analogs, while peroxidation is ideal for bulk production of the parent 2-oxononanoic acid [4].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9